2,2'-(Triaz-1-ene-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Triaz-1-ene-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole) is a heterocyclic compound featuring a triazene bridge and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Triaz-1-ene-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole) typically involves the reaction of 5-methyl-1,3,4-thiadiazole with a triazene precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and crystallization are employed to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Triaz-1-ene-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2,2’-(Triaz-1-ene-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole) has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,2’-(Triaz-1-ene-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole) involves its interaction with specific molecular targets and pathways. The triazene bridge and thiadiazole rings play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Triaz-1-ene-1,3-diyl)bis(1,2,5-oxadiazol-3-amine): This compound features a triazene bridge and oxadiazole rings, similar to the thiadiazole rings in 2,2’-(Triaz-1-ene-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole).
1,2-bis(2-methyl-5-nitro-2H-1,2,3-triazol-4-yl)diazene: This compound has a diazene bridge and triazole rings, offering a comparison in terms of structure and reactivity.
Uniqueness
2,2’-(Triaz-1-ene-1,3-diyl)bis(5-methyl-1,3,4-thiadiazole) is unique due to its specific combination of a triazene bridge and thiadiazole rings, which confer distinct chemical and biological properties
Properties
CAS No. |
75822-77-4 |
---|---|
Molecular Formula |
C6H7N7S2 |
Molecular Weight |
241.3 g/mol |
IUPAC Name |
5-methyl-N-[(5-methyl-1,3,4-thiadiazol-2-yl)diazenyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H7N7S2/c1-3-7-9-5(14-3)11-13-12-6-10-8-4(2)15-6/h1-2H3,(H,9,10,11,12) |
InChI Key |
XRQIPDRHCXTEBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NN=NC2=NN=C(S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.